3-Amino-2-iodobenzoic acid chemical structure and formula.
3-Amino-2-iodobenzoic acid chemical structure and formula.
An In-Depth Technical Guide to 3-Amino-2-iodobenzoic Acid
Abstract
3-Amino-2-iodobenzoic acid is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid, an amino group, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The strategic placement of the bulky iodine atom ortho to the amino group and meta to the carboxylic acid imparts specific steric and electronic properties that are instrumental in directing chemical reactions and influencing biological activity. This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and applications of 3-Amino-2-iodobenzoic acid, with a focus on its utility in modern drug discovery and development.
Chemical Identity and Molecular Structure
3-Amino-2-iodobenzoic acid is an organic compound whose structure is fundamental to its reactivity and function as a synthetic intermediate.
Molecular Formula: C₇H₆INO₂[1]
Molecular Weight: 263.03 g/mol [1]
IUPAC Name: 3-Amino-2-iodobenzoic acid
CAS Number: 85600-30-2[1]
The molecule consists of a benzoic acid core, which is a benzene ring substituted with a carboxylic acid group (-COOH). An amino group (-NH₂) is positioned at the C3 position (meta to the carboxyl group), and an iodine atom (-I) is at the C2 position (ortho to the amino group and the carboxyl group). This specific substitution pattern is crucial; the electron-donating amino group and the electron-withdrawing, sterically demanding iodine atom create a unique electronic and spatial environment that governs the molecule's chemical behavior.
Molecular Structure Diagram
Caption: 2D Chemical Structure of 3-Amino-2-iodobenzoic acid.
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of 3-Amino-2-iodobenzoic acid is essential for its handling, characterization, and use in synthesis.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 121-130 °C | [1] |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 | [1] |
| SMILES | Nc1cccc(C(O)=O)c1I | [1] |
| InChI Key | HEVQSUKLJWYDJR-UHFFFAOYSA-N | [1] |
Spectroscopic Data Interpretation:
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region would display complex splitting patterns due to the various electronic influences of the substituents.
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¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. N-H stretching vibrations for the primary amine would appear in the 3300-3500 cm⁻¹ region.[2][3][4]
Synthesis and Reactivity
The synthesis of substituted aminobenzoic acids is a critical process for creating pharmaceutical building blocks.[5] While specific, detailed synthesis routes for 3-Amino-2-iodobenzoic acid are proprietary, a plausible synthetic strategy can be devised based on established organic chemistry principles, such as electrophilic aromatic substitution and Sandmeyer-type reactions.
A common precursor would be 3-aminobenzoic acid. The challenge lies in the regioselective introduction of the iodine atom. Direct iodination of 3-aminobenzoic acid could lead to a mixture of products. A more controlled approach, such as a Sandmeyer reaction starting from a suitable di-substituted aniline, is often employed for such specific substitution patterns.[6]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of an iodo-aminobenzoic acid.
The reactivity of 3-Amino-2-iodobenzoic acid is dictated by its three functional groups. The iodine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[5] The amino group can be acylated, alkylated, or used to form heterocyclic rings. The carboxylic acid group can undergo esterification or be converted to an amide, providing numerous avenues for molecular elaboration.
Applications in Research and Drug Development
Substituted benzoic acids are a cornerstone in medicinal chemistry, providing a rigid scaffold for chemical modification to explore structure-activity relationships (SAR).[5] The unique arrangement of functional groups in 3-Amino-2-iodobenzoic acid makes it a valuable building block for creating complex molecules with potential therapeutic applications.[7]
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Scaffold for Bioactive Molecules: The benzoic acid framework is present in numerous bioactive compounds. The functional groups on 3-Amino-2-iodobenzoic acid allow for its incorporation into larger molecules designed to interact with specific biological targets like enzymes or receptors.[5][8] The carboxylic acid, for example, often acts as an anchor, forming hydrogen bonds with residues in the active site of proteins.[5]
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Intermediate in Heterocyclic Synthesis: The ortho-amino and iodo substituents can participate in cyclization reactions to form various fused heterocyclic systems. These heterocyclic cores are prevalent in many approved drugs.
-
Fragment-Based Drug Discovery (FBDD): As a "building block," this molecule can be used in FBDD to construct larger, more potent drug candidates. Its structural versatility allows for the systematic development of novel compounds with desired biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7]
Experimental Protocol: Suzuki Cross-Coupling
To illustrate the utility of 3-Amino-2-iodobenzoic acid as a synthetic intermediate, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction. This reaction is fundamental in drug development for creating C-C bonds.
Objective: To synthesize 3-amino-2-(4-methoxyphenyl)benzoic acid.
Materials:
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3-Amino-2-iodobenzoic acid
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4-Methoxyphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
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Water (degassed)
-
Ethyl acetate
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Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Amino-2-iodobenzoic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
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Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by 10 mL of 1,4-dioxane and 2 mL of degassed water.
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Heating: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
-
Self-Validation/Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This step is crucial for verifying the success of the protocol.
Safety and Handling
3-Amino-2-iodobenzoic acid is classified as acutely toxic if swallowed and requires careful handling in a laboratory setting.[1][9]
-
Hazard Classifications: Acute Toxicity, Oral (Category 3).[1]
-
GHS Pictograms: GHS06 (Skull and crossbones).[1]
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Hazard Statements: H301 (Toxic if swallowed).[1]
-
Precautionary Statements:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10][11] All work should be conducted in a well-ventilated fume hood.[12]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][11]
Conclusion
3-Amino-2-iodobenzoic acid stands out as a highly valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its distinct structural features—an amine, a carboxylic acid, and an iodine atom on an aromatic scaffold—provide a rich platform for chemical modification. The ability to leverage this compound in powerful cross-coupling reactions and heterocyclic syntheses underscores its importance for professionals in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and handling procedures is paramount to unlocking its full potential in the creation of novel and complex molecular architectures.
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3-Amino-2,4,6-triiodobenzoic acid | C7H4I3NO2 | CID 18387 . PubChem. Available at: [Link]
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2-Amino-3-iodobenzoic acid | C7H6INO2 | CID 282070 . PubChem. Available at: [Link]
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p-IODOBENZOIC ACID . Organic Syntheses Procedure. Available at: [Link]
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Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases . PubMed Central. Available at: [Link]
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Preparation of 2-iodobenzoic acid . Texium. Available at: [Link]
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Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids . ResearchGate. Available at: [Link]
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